2-(4-FLUOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE
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Overview
Description
2-(4-Fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide is a chemical compound with a complex structure that includes a fluorophenyl group and a methoxythiolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the fluorination of a phenyl ring, followed by the introduction of the methoxythiolan group through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using amide coupling reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to facilitate the reactions and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methoxythiolan moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl 4-methoxyphenyl sulfone: This compound shares the fluorophenyl group but has a different functional group attached.
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: Another compound with a fluorophenyl group, used in the synthesis of pharmaceuticals.
Uniqueness
2-(4-Fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide is unique due to the presence of both the fluorophenyl and methoxythiolan groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2S/c1-18-14(6-7-19-10-14)9-16-13(17)8-11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGTWYYIECINHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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